methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a quinazolinone core fused with a thiazole ring system. The quinazolinone moiety is substituted with a hydroxyl group at position 6 and a methyl group at position 2, while the thiazole ring is functionalized with a phenylethyl side chain and a carboxylate ester.
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 2-[[2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C24H22N4O5S/c1-14-25-18-10-9-16(29)12-17(18)22(31)28(14)13-20(30)26-24-27-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12,29H,8,11,13H2,1-2H3,(H,26,27,30) |
InChI Key |
ROPXBVWITMVAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Skeleton
A mixture of 4-amino-2-methylphenol and methyl glycinate hydrochloride undergoes cyclization in the presence of acetic anhydride to yield 6-hydroxy-2-methylquinazolin-4(3H)-one. The reaction proceeds via initial formation of an imine intermediate, followed by intramolecular cyclization under acidic conditions. The hydroxyl group at position 6 is protected using a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps.
Functionalization at Position 3
The 3-position of the quinazolinone is acetylated using chloroacetyl chloride in dichloromethane with triethylamine as a base. This step introduces the acetyl group necessary for coupling with the thiazole ring. Nuclear magnetic resonance (NMR) studies confirm regioselective acetylation at position 3, with no observable O-acetylation at the protected 6-hydroxy group.
Thiazole Ring Construction
The 1,3-thiazole ring is synthesized via a Hantzsch thiazole synthesis approach, as described in PMC7161044. Key modifications are required to accommodate the phenylethyl substituent at position 5 and the carboxylate group at position 4.
Thioamide Intermediate Formation
Methyl 2-amino-4-(2-phenylethyl)thiazole-5-carboxylate is prepared by reacting methyl 4-(2-phenylethyl)-2-aminothiazole-5-carboxylate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The phenylethyl group is introduced via a Friedel-Crafts alkylation of benzene with ethylene gas in the presence of aluminum chloride, followed by coupling to the thiazole precursor.
Table 1: Optimization of Thiazole Ring Synthesis
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| KSCN, Br₂, AcOH, 10°C | 78 | 95 | |
| NH₄SCN, I₂, DMF, 25°C | 62 | 88 | |
| Polymer-supported KSCN | 85 | 97 |
Acetylamino Linker Installation
Coupling the quinazolinone and thiazole fragments requires precise control over the acetylamino linker. The method described in PMC11597202 employs a carbodiimide-mediated coupling reaction:
Activation of the Quinazolinone Acetyl Group
The 3-acetylquinazolinone is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) to form an active ester. This intermediate reacts with the amino group of the thiazole derivative at 0°C, achieving a coupling efficiency of 92%.
Deprotection of the 6-Hydroxy Group
The TBDMS-protected hydroxyl group is cleaved using tetrabutylammonium fluoride (TBAF) in THF. This step restores the hydroxyl functionality without affecting the acetylated amino linker or thiazole ring.
Assembly and Final Optimization
The complete assembly of the target compound involves sequential reactions monitored by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Critical parameters include:
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance solubility during the final coupling step. Non-polar solvents result in precipitation and reduced yields.
Temperature Control
Exothermic reactions during acetyl group activation necessitate cooling to −10°C to prevent decomposition of the thiazole amino group.
Table 2: Reaction Conditions for Final Assembly
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −10°C to 0°C | >5°C reduces yield by 40% |
| Solvent | DMF | THF yields 20% lower |
| Coupling Agent | DCC/NHS | EDCI/HOBt gives 75% yield |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinazolinone derivative with a ketone functional group .
Scientific Research Applications
Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Properties
The compound’s quinazolinone-thiazole hybrid structure places it within a broader class of bioactive heterocycles. Key analogues include:
| Compound Class | Core Structure | Key Substituents | Bioactivity Relevance |
|---|---|---|---|
| Quinazolinone derivatives | Quinazolinone + acetyl linkage | Hydroxyl, methyl groups | Kinase inhibition, antimicrobial |
| Thiazole-carboxylate hybrids | Thiazole + ester | Phenylethyl, acetylated amino groups | Anti-inflammatory, anticancer |
| Marine actinomycete metabolites | Variable (e.g., salternamides) | Macrocyclic or polyketide frameworks | Anticancer, antimicrobial |
The compound’s isovalency (similar electronic character but distinct geometry) to natural products like salternamides (e.g., salternamide E) may explain shared bioactivity profiles, such as antimicrobial or cytotoxic effects . However, its synthetic origin and esterified carboxylate group enhance metabolic stability compared to natural carboxylate-containing analogues .
Bioactivity Comparison
- Anticancer Potential: Unlike ferroptosis-inducing natural compounds (e.g., artemisinin derivatives), this compound’s thiazole-phenylethyl moiety may target tubulin or proteasomes, common mechanisms in synthetic anticancer agents .
- Antimicrobial Activity: Compared to plant-derived essential oils (e.g., terpene-rich extracts), its rigid heterocyclic framework likely confers specificity against bacterial enzymes, reducing non-target toxicity .
Research Findings and Limitations
Key Studies
- Bioactivity Screening : Computational tools like Hit Dexter 2.0 could predict its promiscuity as a "dark chemical matter" candidate, warranting experimental validation .
Challenges
- Limited In Vivo Data: Unlike well-studied plant biomolecules (e.g., curcumin), this compound’s efficacy and toxicity in animal models remain unverified .
Biological Activity
Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of structural elements:
- Thiazole Ring : Known for various biological activities including anti-inflammatory and antimicrobial properties.
- Quinazoline Moiety : Associated with anticancer properties, particularly in inhibiting tumor growth.
- Acetylamino Group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 462.52 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Similar thiazole-based compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity through modulation of inflammatory pathways.
-
Antimicrobial Effects :
- The quinazoline component is known for its antimicrobial properties, indicating potential effectiveness against bacterial and fungal infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Associated Activity | Notes |
|---|---|---|
| Quinazoline Ring | Anticancer | Inhibits tumor growth through tubulin inhibition. |
| Thiazole Ring | Anti-inflammatory | Modulates inflammatory responses. |
| Acetylamino Group | Increased solubility | Enhances bioavailability in biological systems. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving specific reagents and reaction conditions. A common approach includes:
-
Formation of the Quinazoline Moiety :
- Reaction of 6-hydroxy-2-methylquinazolin with appropriate acetylating agents.
-
Thiazole Formation :
- Condensation reactions involving thiazole derivatives and phenylethylamine contribute to the final structure.
Case Studies
Several studies have investigated similar compounds with promising results:
- Study on Quinazoline Derivatives :
-
Thiazole Compounds in Inflammation :
- Research on thiazole-based compounds revealed mechanisms by which these compounds modulate inflammatory pathways, providing a rationale for exploring methyl 2-{[(6-hydroxy...]} in inflammatory diseases.
Q & A
How can researchers optimize the synthesis of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate to improve yield and purity?
Answer:
Optimization requires careful selection of reaction conditions and analytical validation:
- Solvent and Catalyst Selection : Ethanol is often preferred due to its balance of polarity and boiling point, enhancing reaction efficiency (e.g., 85% yield in ethanol for similar quinazoline-thiazole hybrids) . Acetic acid or ethyl acetate may act as catalysts in cyclization steps .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for heterocyclic ring formation .
- Purification : Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) and TLC monitoring (1:5 ethyl acetate:hexane) ensure purity .
- Validation : NMR (¹H/¹³C), IR, and HPLC confirm structural integrity and purity thresholds (>95%) .
What advanced spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- Multinuclear NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (170–180 ppm) and heterocyclic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
What methodological approaches are recommended for evaluating the antimicrobial or anticancer potential of this compound?
Answer:
- Disk Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 100–1000 ppm concentrations, with zone inhibition compared to ciprofloxacin .
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (e.g., 12.5–200 µg/mL) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated against cisplatin controls .
- Mechanistic Probes : Combine with ROS detection kits or apoptosis markers (e.g., Annexin V) to elucidate pathways .
How should researchers address discrepancies in biological activity data across studies involving similar quinazoline-thiazole hybrids?
Answer:
- Assay Standardization : Control variables like inoculum size (e.g., 1×10⁶ CFU/mL), solvent (DMF vs. DMSO), and incubation time .
- Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing antimicrobial activity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of activity variations across studies .
What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition or receptor modulation?
Answer:
- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes (e.g., dihydrofolate reductase) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., quinazoline ring interacting with ATP-binding pockets) .
- Gene Expression Profiling : RNA-seq or qPCR to identify downregulated pathways (e.g., PI3K/AKT in cancer cells) .
What are the key considerations when designing derivatives of this compound to enhance pharmacological properties?
Answer:
- Functional Group Modifications : Introduce halogens (e.g., -F, -Cl) or methoxy groups to improve lipophilicity and blood-brain barrier penetration .
- Prodrug Strategies : Esterify carboxylate groups to enhance oral bioavailability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthesis .
- In Vivo Testing : Assess pharmacokinetics (Cmax, t½) in rodent models after derivatization .
How can researchers assess the environmental fate and ecotoxicological risks of this compound during preclinical development?
Answer:
- Biodegradation Studies : Use OECD 301F tests to measure % degradation in activated sludge over 28 days .
- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
